
1-Hydroxypropan-2-olate;3-oxododecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxypropan-2-olate;3-oxododecanoic acid is a compound with the molecular formula C15H29O5-. It has a molecular weight of 289.39 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxypropan-2-olate;3-oxododecanoic acid can be achieved through various chemical reactions involving the appropriate precursors. One common method involves the hydrogenation of palm-oil mono- and di-glycerides . The reaction conditions typically include the use of a hydrogenation catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The raw materials, such as palm-oil mono- and di-glycerides, are subjected to hydrogenation in the presence of a catalyst. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxypropan-2-olate;3-oxododecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxypropan-2-olate;3-oxododecanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-Hydroxypropan-2-olate;3-oxododecanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to disrupt the cell membrane of microorganisms, leading to cell death . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxypropan-2-olate;3-oxododecanoic acid can be compared with other similar compounds, such as:
3-Oxododecanoic acid: Similar in structure but lacks the hydroxypropan-2-olate group.
3-Hydroxydecanoic acid: A shorter chain keto acid with similar chemical properties.
3-Hydroxy-5-cis-dodecenoic acid: Another medium-chain keto acid with a different double bond configuration.
These compounds share similar chemical properties but differ in their specific functional groups and chain lengths, which can influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
91052-70-9 |
|---|---|
Molekularformel |
C15H29O5- |
Molekulargewicht |
289.39 g/mol |
IUPAC-Name |
1-hydroxypropan-2-olate;3-oxododecanoic acid |
InChI |
InChI=1S/C12H22O3.C3H7O2/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15;1-3(5)2-4/h2-10H2,1H3,(H,14,15);3-4H,2H2,1H3/q;-1 |
InChI-Schlüssel |
BJZAPYXFEXWQQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)CC(=O)O.CC(CO)[O-] |
Physikalische Beschreibung |
solid fatty flakes with essentially no odour |
Löslichkeit |
insoluble in water; soluble in oils |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



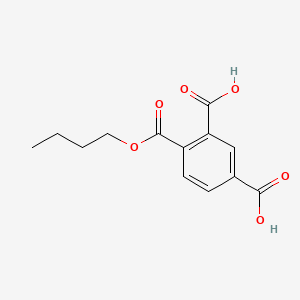
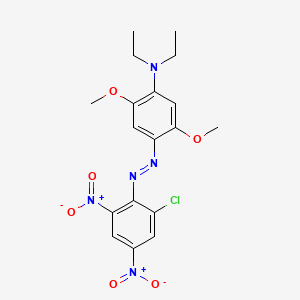
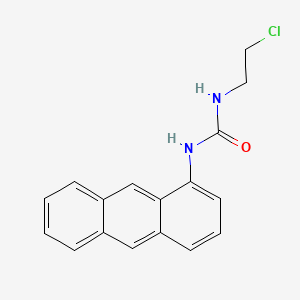
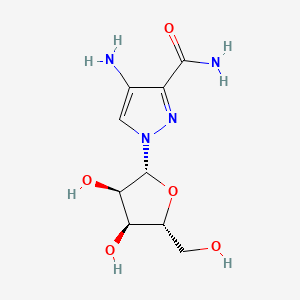
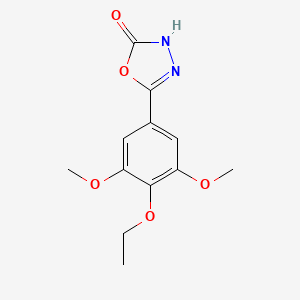

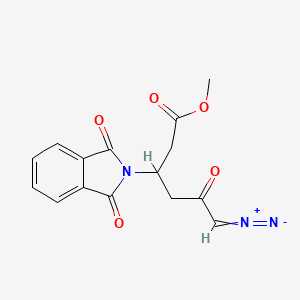

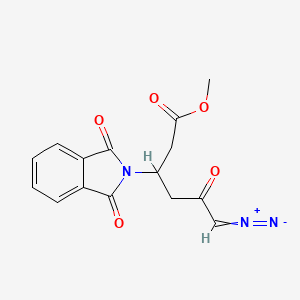

![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)


